4-((1H-imidazol-1-yl)methyl)-N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)benzamide
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Overview
Description
The compound contains several functional groups and structural motifs that are common in medicinal chemistry. It includes an imidazole ring, which is a five-membered ring containing two nitrogen atoms, and a benzamide group, which is a benzene ring attached to a carboxamide group . These groups are often found in biologically active compounds.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The imidazole ring and the benzene rings would contribute to the compound’s aromaticity, which could affect its chemical reactivity and interactions with biological targets .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. The imidazole ring can act as a nucleophile in reactions, while the carbonyl group in the benzamide portion can be reactive towards nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar amide group could enhance its solubility in polar solvents .Scientific Research Applications
Synthetic Applications
Research has demonstrated various methodologies in the synthesis and functionalization of imidazole and cyclopropane-containing compounds, which are structurally related to the chemical . For instance, the study by Sadchikova & Mokrushin (2014) explored the reactivity of diethyl 4-aminoimidazo[5,1-с][1,2,4]triazine-3,8-dicarboxylate with nucleophiles, leading to the selective formation of monoamides. This process is significant for the design of complex heterocyclic systems that could include our compound of interest.
Another noteworthy research by Ren et al. (2017) investigated 4-Diazoisochroman-3-imines as precursors for the synthesis of isochromene derivatives via cycloaddition reactions. This study highlights the utility of diazepane and cyclopropane motifs in constructing pharmacologically relevant structures through metal-catalyzed reactions.
Structural Analyses and Potential Pharmacological Applications
The structural analysis and potential pharmacological applications of compounds containing imidazole, benzamide, and cyclopropane units have been a subject of interest. For example, Thurkauf et al. (1995) designed 2-phenyl-4-(aminomethyl)imidazoles as analogs of dopamine D2 selective benzamide antipsychotics, indicating the therapeutic potential of similar structures in neuropsychiatric disorders.
Additionally, Fekri et al. (2016) utilized 1,4-diazabicyclo[2.2.2]octanium diacetate in the synthesis of benzo[d]imidazoles, showcasing a novel approach to constructing benzimidazole frameworks that could be related to the synthesis or functionalization of the queried compound.
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[4-[4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl]phenyl]-4-(imidazol-1-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O2/c32-25(21-4-2-20(3-5-21)18-29-15-12-27-19-29)28-23-8-10-24(11-9-23)30-13-1-14-31(17-16-30)26(33)22-6-7-22/h2-5,8-12,15,19,22H,1,6-7,13-14,16-18H2,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQCUWQCIFLQHDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2CC2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)CN5C=CN=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1H-imidazol-1-yl)methyl)-N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)benzamide |
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